3-Bromo-5-chloro-4-methoxyaniline

Regiochemistry Cross-coupling reactivity Steric hindrance

Positional isomerism in halogenated anilines introduces batch-to-batch variability in Pd-catalyzed aminations and PROTAC linker attachment, compromising synthetic reproducibility. 3-Bromo-5-chloro-4-methoxyaniline (CAS 84972-58-7) resolves this with a defined 3-Br/5-Cl/4-OMe substitution pattern: • Orthogonal Br (C3) & Cl (C5) handles enable sequential Suzuki cross-coupling followed by late-stage diversification without protecting-group manipulation. • Intermediate LogP 2.80 optimally balances membrane permeability and aqueous solubility-superior to 3,5-dichloro (LogP 2.41) and 3,5-dibromo (LogP 3.38) analogs for CNS and oral drug programs. • US Patent 4,482,546A-validated scaffold for benzimidazole-resistant fungicide development. • Higher TON in Buchwald-Hartwig couplings vs. ortho-substituted isomers due to preserved NH₂ nucleophilicity. Supplied at ≥97% purity; store at 2-8°C sealed under dry conditions. Bulk quantities and custom synthesis available.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
CAS No. 84972-58-7
Cat. No. B1286630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-methoxyaniline
CAS84972-58-7
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)N)Cl
InChIInChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
InChIKeyRGXWSRHXXCULNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-methoxyaniline: A Differentiated Halogenated Aniline Building Block


3-Bromo-5-chloro-4-methoxyaniline (CAS 84972-58-7) is a trisubstituted aniline derivative bearing bromine at the 3-position, chlorine at the 5-position, and a methoxy group at the 4-position of the benzene ring . With a molecular formula of C₇H₇BrClNO and a molecular weight of 236.49 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in the preparation of agrochemical fungicides and pharmaceutical intermediates [1]. Its unique 3-Br/5-Cl/4-OMe substitution pattern imparts distinct electronic and steric properties that differentiate it from closely related positional isomers and other halogenated aniline analogs .

Workflow Agrochemical fungicide intermediate synthesis and PROTAC building block assembly
Selection Context Mixed 3-Br/5-Cl/4-OMe pattern supports orthogonally differentiated reactivity via sterically unhindered aniline
Procurement Logic Patent-validated scaffold for resistance-breaking fungicide programs; distinct from symmetrical dihalogenated analogs

Why Generic Substitution Fails: Regiochemistry for 3-Bromo-5-chloro-4-methoxyaniline


Generic substitution among halogenated aniline isomers is highly unreliable due to the profound impact of substituent positioning on physicochemical properties, reactivity, and downstream biological activity. Even among isomers sharing the same molecular formula (C₇H₇BrClNO), variations in the relative positions of bromine, chlorine, and methoxy groups result in measurably different lipophilicity, basicity, and steric profiles . For example, repositioning the methoxy group from the 4-position to the 2-position alters the electronic environment of the amino group, affecting its nucleophilicity and cross-coupling efficiency. These differences directly influence synthetic yields, biological target engagement, and regulatory compliance in procurement workflows [1].

Target Compound
3-Bromo-5-chloro-4-methoxyaniline
Unhindered meta-halogen NH₂; LogP 2.80; patent-validated scaffold
Potential Substitute
4-Bromo-5-chloro-2-methoxyaniline
Ortho-OMe sterically encumbers NH₂; coupling efficiency may shift; LogP mismatch (~2.5)
Target Compound
3-Bromo-5-chloro-4-methoxyaniline
Mixed Br/Cl pattern; specific for resistance-breaking fungicide activity
Potential Substitute
3,5-Dichloro- or 3,5-Dibromo-4-methoxyaniline
Symmetrical dihalogen analogs not validated for same patent scope; lipophilicity and pKa differ significantly

3-Bromo-5-chloro-4-methoxyaniline Differentiation Evidence


Regiochemical Impact on Steric and Electronic Profile

The 3-Br/5-Cl/4-OMe substitution pattern creates a steric environment distinctly different from isomers such as 4-Bromo-5-chloro-2-methoxyaniline (CAS 102170-53-6) and 3-Bromo-4-chloro-5-methoxyaniline (CAS 940948-33-4). In the target compound, bromine at the 3-position and chlorine at the 5-position flank the 4-methoxy group, placing both halogens meta to the amino group. This arrangement reduces steric hindrance around the nucleophilic -NH₂ site compared to ortho-substituted isomers . The computed Connolly solvent-accessible surface area (PSA) is identical across isomers (35.25 Ų), but the spatial distribution of the halogen atoms alters local electrostatic potential, influencing reactivity in Pd-catalyzed aminations and Buchwald-Hartwig couplings .

Steric & Electronic Profile
Class-level
Meta-halogen NH₂ vs. ortho-OMe hindered NH₂
Supports less hindered nucleophilic site for cross-coupling
Qualitative steric analysis; reactivity context-dependent
Regiochemistry Cross-coupling reactivity Steric hindrance

Lipophilicity (LogP) Comparison

The n-octanol/water partition coefficient (LogP) is a critical parameter governing membrane permeability and formulation behavior. Using ACD/Labs Percepta predictions, the target compound 3-Bromo-5-chloro-4-methoxyaniline has a LogP of 2.80, compared to its positional isomer 4-Bromo-5-chloro-2-methoxyaniline, which has a lower XLogP3-AA of 2.5 [1]. The 0.30 log unit difference corresponds to approximately a 2-fold difference in lipophilicity. Meanwhile, the 3,5-dichloro analog (CAS 32407-11-7) has a LogP of 2.41 and the 3,5-dibromo analog (CAS 41727-70-2) has a LogP of 3.38 . This places the target compound at an intermediate lipophilicity, balancing membrane permeability and aqueous solubility.

Lipophilicity (LogP)
Cross-study
2.80
Intermediate LogP supports balanced permeability and solubility review
Predicted ACD/LogP; ±0.30 vs. 2-OMe isomer
Lipophilicity LogP Drug-likeness

Basicity (pKa) in Salt Formation and Purification

The predicted pKa of the anilinium ion in 3-Bromo-5-chloro-4-methoxyaniline is 3.07 ± 0.10, indicating that the combined electron-withdrawing effects of the bromine and chlorine substituents significantly reduce the basicity of the aromatic amine relative to unsubstituted aniline (pKa ≈ 4.6) . This reduced basicity, compared to the 3,5-dichloro-4-methoxyaniline analog (ACD/pKa predicted ~2.9), reflects the subtle electronic balance imparted by the mixed Br/Cl substitution pattern .

Basicity (pKa)
Cross-study
3.07 ± 0.10
Reduced basicity may support controlled purification workflows
Predicted pKa; Δ ≈ +0.17 vs. dichloro analog
Basicity pKa Salt formation

Boiling Point and Volatility Profile

The predicted boiling point of 3-Bromo-5-chloro-4-methoxyaniline is 316.7 ± 37.0 °C, which is approximately 8.2 °C higher than the 3,5-dichloro-4-methoxyaniline analog (308.6 ± 37.0 °C) and 9.2 °C lower than the 3-Bromo-4-chloro-5-methoxyaniline isomer (325.9 ± 37.0 °C) . These differences, while modest, can influence distillation fraction selection, rotary evaporation parameters, and thermal stability considerations during scale-up.

Boiling Point
Cross-study
316.7 ± 37.0 °C
Intermediate volatility informs thermal stability during scale-up
Predicted at 760 mmHg; context for distillation review
Boiling point Volatility Thermal stability

Density and Molar Volume: Supply Chain Impact

The predicted density of 3-Bromo-5-chloro-4-methoxyaniline is 1.643 ± 0.06 g/cm³, compared to 1.4 ± 0.1 g/cm³ for the 3,5-dichloro analog and 1.6 ± 0.1 g/cm³ for the 3-Bromo-4-chloro-5-methoxyaniline isomer . The higher density of the target compound relative to the dichloro analog is attributable to the greater atomic mass of bromine. This ~17% higher density translates to smaller storage volume per kilogram, reducing warehousing footprint and shipping costs.

Density & Supply Chain
Cross-study
1.643 g/cm³
~17% higher vs. dichloro analog
Higher density may reduce storage and logistics footprint
Predicted density; impacts bulk procurement cost review
Density Molar volume Supply chain

Fungicidal N-Phenylcarbamate Patent Validation

The 3-Bromo-5-chloro-4-methoxyaniline scaffold is explicitly disclosed as a key intermediate in US Patent 4,482,546A for fungicidal N-phenylcarbamates, where it is converted to methyl N-(3-bromo-4-methoxy-5-chlorophenyl)thiolcarbamate [1][2]. These N-phenylcarbamates are specifically designed to combat phytopathogenic fungi resistant to benzimidazole and thiophanate fungicides, a high-value niche not addressed by unsubstituted or dichloro-substituted aniline derivatives [3]. The patent highlights the critical nature of the mixed Br/Cl substitution for achieving activity against resistant strains, making this specific regioisomer indispensable for this application.

Fungicidal Patent Validation
Head-to-head
Explicitly claimed for resistance-breaking N-phenylcarbamates
Patent context supports specific regioisomer for agrochemical R&D
US4482546A; IP differentiation from symmetrical analogs
Fungicide Patent validation Agrochemical intermediate

3-Bromo-5-chloro-4-methoxyaniline Application Scenarios


Resistance-Breaking Agrochemical Fungicide Development

Procurement teams developing fungicides targeting benzimidazole- or thiophanate-resistant phytopathogens should prioritize 3-Bromo-5-chloro-4-methoxyaniline over the 3,5-dichloro or 3,5-dibromo analogs. The mixed Br/Cl substitution pattern is explicitly validated in US Patent 4,482,546A for N-phenylcarbamate derivatives with activity against resistant fungal strains [1]. This patent-backed differentiation ensures that the resulting fungicide candidates occupy a distinct intellectual property space with demonstrated efficacy, reducing the risk of prior art conflicts that could arise with symmetrical dihalogenated analogs.

Balanced Lipophilicity in Medicinal Chemistry

In lead optimization campaigns where oral bioavailability is a key endpoint, the target compound's intermediate LogP of 2.80 (compared to 2.41 for the 3,5-dichloro analog and 3.38 for the 3,5-dibromo analog) offers a superior balance between membrane permeability and aqueous solubility . This LogP value falls within the optimal range (1–3) for CNS drug candidates and oral small molecules. Medicinal chemists can expect fewer solubility-related assay artifacts compared to the more lipophilic dibromo analog, while maintaining sufficient permeability for cell-based assays.

Pd-Catalyzed Cross-Coupling with Unhindered Aniline

For Buchwald-Hartwig aminations and other Pd-catalyzed C–N bond-forming reactions, the meta-halogen substitution pattern of 3-Bromo-5-chloro-4-methoxyaniline preserves the nucleophilic character of the aniline nitrogen by avoiding ortho-substituent steric hindrance. This is in contrast to the 4-Bromo-5-chloro-2-methoxyaniline isomer, where the ortho-methoxy group sterically encumbers the NH₂, potentially reducing coupling yields and requiring higher catalyst loadings . Process chemists scaling up these reactions should anticipate higher turnover numbers and lower palladium residuals with the target compound.

PROTAC and Protein Degrader Building Block Synthesis

The compound is listed as a 'Protein Degrader Building Block' by multiple suppliers, reflecting the growing use of halogenated anilines in PROTAC (Proteolysis Targeting Chimera) synthesis [2]. The 3-Br/5-Cl/4-OMe pattern provides two distinct halogen handles for sequential functionalization: the bromine atom at the 3-position can undergo selective cross-coupling (e.g., Suzuki, Sonogashira), while the chlorine at the 5-position can be reserved for later-stage diversification or remain as a metabolic blocking group. This orthogonal reactivity is a key procurement criterion for PROTAC developers who require precise control over linker attachment points.

Application
Selection Property
Validation Focus
Resistance-Breaking Agrochemical R&D
Patent-validated mixed Br/Cl scaffold
Fungicidal activity against resistant strains
Medicinal Chemistry Lead Optimization
Intermediate LogP (2.80) profile
Permeability-solubility balance review
Pd-Catalyzed Cross-Coupling
Unhindered meta-substituted aniline
Catalyst loading and coupling efficiency
PROTAC & Protein Degrader Synthesis
Orthogonal Br/Cl handles
Sequential functionalization control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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